![molecular formula C19H14N4O3S B2513639 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-82-1](/img/structure/B2513639.png)
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been achieved through various methods . One such method involves a catalyst-free microwave-assisted procedure in green media . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of “3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core . This core is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Applications
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole , which is an antimicrobial drug . This suggests that thiazole derivatives could potentially be used in the development of new antimicrobial agents.
Antiretroviral Applications
Thiazole derivatives are also found in antiretroviral drugs like Ritonavir . This indicates that they could be used in the treatment of retroviral infections, such as HIV.
Antifungal Applications
The compound Abafungin is an example of a thiazole derivative with antifungal properties . This suggests that thiazole derivatives could be used in the development of antifungal medications.
Anticancer Applications
Thiazole derivatives have been found to have anticancer properties . For example, Tiazofurin is a thiazole derivative used in cancer treatment . This suggests that thiazole derivatives could be used in the development of new anticancer drugs.
Anti-inflammatory and Analgesic Applications
Thiazole derivatives have shown anti-inflammatory and analgesic activities . This suggests that they could potentially be used in the development of new anti-inflammatory and pain-relieving medications.
Antioxidant Applications
Thiazole derivatives have demonstrated antioxidant activities . This suggests that they could potentially be used in the development of new antioxidant agents.
Neuroprotective Applications
Thiazole derivatives have shown neuroprotective effects . This suggests that they could potentially be used in the development of new neuroprotective drugs.
Industrial Applications
In addition to their biological applications, thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . This suggests that they could potentially be used in various industrial applications.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole, a core structure in the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .
Action Environment
properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOHNAWIWNDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.